molecular formula C8H6ClFO3 B15312481 2-(2-Chloro-3-fluorophenyl)-2-hydroxyacetic acid

2-(2-Chloro-3-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B15312481
M. Wt: 204.58 g/mol
InChI Key: YCEZWZQXSFKBRO-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)-2-hydroxyacetic acid is a halogenated hydroxyacetic acid derivative characterized by a phenyl ring substituted with chlorine (Cl) at the 2-position, fluorine (F) at the 3-position, and a hydroxyacetic acid (–CH(OH)COOH) moiety. Such compounds are often intermediates in pharmaceutical synthesis or used to study structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

2-(2-chloro-3-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6ClFO3/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7,11H,(H,12,13)

InChI Key

YCEZWZQXSFKBRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoromandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the substitution reaction where 2,3-dichlorobenzoyl chloride is used as a starting material. This compound undergoes a fluorination reaction with a fluorinating agent in an organic solvent in the presence of a phase-transfer catalyst. The reaction mixture is then concentrated and hydrolyzed under alkaline conditions to yield 2-Chloro-3-fluoromandelic acid .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of phase-transfer catalysts and controlled reaction conditions helps in achieving high selectivity and minimizing by-products. The one-pot synthesis method is often employed to simplify the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoromandelic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-Chloro-3-fluorobenzaldehyde or 2-Chloro-3-fluorobenzoic acid.

    Reduction: Formation of 2-Chloro-3-fluorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-fluoromandelic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of halogenated phenyl-hydroxyacetic acids. Key structural analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2-(2-Chloro-3-fluorophenyl)-2-hydroxyacetic acid Cl (2), F (3), –CH(OH)COOH C₈H₅ClF₂O₃ 234.58 (calc.) Not explicitly listed Hypothesized higher acidity due to –OH and electron-withdrawing halogens
(S)-2-(2-Chlorophenyl)-2-hydroxyacetic acid Cl (2), –CH(OH)COOH C₈H₇ClO₃ 186.59 10421-85-9 Chiral synthesis intermediate; used in enantioselective reactions
2-(2-Chloro-4-hydroxyphenyl)acetic acid Cl (2), –OH (4), –CH₂COOH C₈H₇ClO₃ 186.59 81720-84-5 Lower acidity (absence of α-hydroxy group) compared to hydroxyacetic analogs
(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid F (2), –CH(OH)COOH C₈H₇FO₃ 170.14 32222-48-3 Fluorine substitution enhances metabolic stability in drug design
2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid Cl (3), F (2,4), –CH(OH)COOH C₈H₅ClF₂O₃ 234.58 CID 117318816 Increased steric hindrance from di-fluoro substitution

Biological Activity

2-(2-Chloro-3-fluorophenyl)-2-hydroxyacetic acid, also known as 2-chloro-3-fluoromandelic acid, is an organic compound belonging to the class of mandelic acids. Its unique structure, characterized by a hydroxyacetic acid moiety attached to a phenyl ring with chlorine and fluorine substitutions, makes it a compound of significant interest in various biological studies. This article explores its biological activity, focusing on its mechanisms of action, pharmacological implications, and potential therapeutic applications.

The compound's chemical structure can influence its reactivity and interaction with biological systems. The presence of halogen substituents (chlorine and fluorine) enhances its electrophilic nature, making it more reactive towards biological targets. This section summarizes its key chemical features:

Property Description
Molecular Formula C9H8ClF O3
Molecular Weight 206.61 g/mol
Solubility Soluble in organic solvents; limited in water
pKa Approximately 4.5

Research indicates that the biological activity of this compound is primarily due to its interactions with various biological targets, such as enzymes and receptors. The precise mechanisms are still under investigation, but some proposed actions include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
  • Receptor Modulation: It may interact with receptors related to inflammatory responses or metabolic regulation.

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in treating metabolic disorders, particularly type 2 diabetes mellitus (T2DM). Studies have shown that compounds with similar structures can exhibit antidiabetic properties by enhancing insulin sensitivity or promoting weight loss.

Case Studies

Several studies have investigated the effects of halogenated mandelic acids on biological systems:

  • Antidiabetic Activity:
    • A study highlighted the potential of halogenated derivatives in modulating glucose levels and improving insulin sensitivity in diabetic models. The dual halogenation in this compound may enhance its efficacy compared to non-halogenated counterparts.
  • Anti-inflammatory Effects:
    • Research has indicated that similar compounds can reduce pro-inflammatory cytokines in vitro, suggesting that this compound may possess anti-inflammatory properties.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structural Features Biological Activity
2-Chloromandelic AcidContains a single chlorine atomModerate antidiabetic activity
3-Fluoromandelic AcidContains a single fluorine atomLimited anti-inflammatory effects
4-Chloro-3-fluorophenyl-2-hydroxyacetic acidFeatures chloro and fluoro substituent at different positionsPotentially enhanced metabolic effects

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